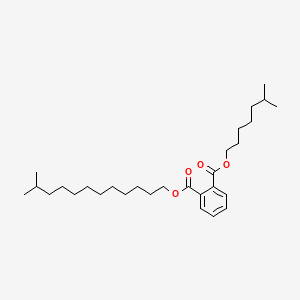

Isooctyl isotridecyl phthalate

Beschreibung

Eigenschaften

CAS-Nummer |

94979-21-2 |

|---|---|

Molekularformel |

C29H48O4 |

Molekulargewicht |

460.7 g/mol |

IUPAC-Name |

1-O-(11-methyldodecyl) 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C29H48O4/c1-24(2)18-12-9-7-5-6-8-10-16-22-32-28(30)26-20-14-15-21-27(26)29(31)33-23-17-11-13-19-25(3)4/h14-15,20-21,24-25H,5-13,16-19,22-23H2,1-4H3 |

InChI-Schlüssel |

QFGMLZIZDZLELS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Isooctylisotridecylphthalat wird durch Veresterung von Phthalsäure mit Isooctyl- und Isotridecylalkoholen synthetisiert. Die Reaktion umfasst typischerweise das Erhitzen der Reaktanten in Gegenwart eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen häufig Temperaturen im Bereich von 150 °C bis 200 °C und können mehrere Stunden dauern, bis sie abgeschlossen sind .

In der industriellen Produktion wird der Prozess hochskaliert, und kontinuierliche Durchflussreaktoren können verwendet werden, um die Effizienz und Ausbeute zu verbessern. Die Reaktanten werden kontinuierlich in den Reaktor eingespeist, und das Produkt wird kontinuierlich entfernt, was eine großtechnische Produktion von Isooctylisotridecylphthalat ermöglicht .

Analyse Chemischer Reaktionen

Isooctylisotridecylphthalat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff an die Verbindung, was zur Bildung von Phthalsäure und anderen Oxidationsprodukten führen kann.

Reduktion: Reduktionsreaktionen können Isooctylisotridecylphthalat in seine entsprechenden Alkohole umwandeln.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Isooctylisotridecylphthalat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Weichmacher bei der Herstellung von flexiblen PVC-Produkten verwendet, die in verschiedenen chemischen Prozessen und Laborgeräten weit verbreitet sind.

5. Wirkmechanismus

Der Mechanismus, durch den Isooctylisotridecylphthalat seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit zellulären Rezeptoren und Enzymen. Als endokriner Disruptor kann er die Wirkung natürlicher Hormone nachahmen oder stören, was zu veränderten Hormonspiegeln und gestörten physiologischen Prozessen führt. Die Verbindung kann an Hormonrezeptoren, wie Östrogenrezeptoren, binden und ihre Signalwege aktivieren oder hemmen .

Wirkmechanismus

The mechanism by which isooctyl isotridecyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormone levels and disrupted physiological processes. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Molecular Weight and Performance :

- This compound’s higher molecular weight (~484.7 g/mol) compared to DIDP (446.7 g/mol) and DINP (418.6 g/mol) suggests superior resistance to migration and leaching, making it suitable for demanding industrial applications .

- Branched alkyl chains (isooctyl/isotridecyl) reduce crystallinity in polymers, enhancing flexibility at low temperatures .

Volatility and Stability :

- Lower volatility than linear-chain phthalates (e.g., octyl decyl phthalate) due to increased molecular weight and branching. This property is critical in high-temperature environments (e.g., automotive wiring) .

Toxicity and Regulations: High molecular weight phthalates like DIDP and DINP are less bioavailable and exhibit lower acute toxicity (oral LD50 >5,000 mg/kg in rodents) compared to low-weight analogs (e.g., DEHP) .

Environmental Impact :

- Branched phthalates demonstrate lower water solubility and biodegradability, reducing acute aquatic toxicity (e.g., LC50 >1 mg/L for fish) but raising concerns about long-term persistence .

Biologische Aktivität

Isooctyl isotridecyl phthalate (IITP) is a high molecular weight phthalate ester commonly used as a plasticizer in various industrial applications. Understanding its biological activity is crucial for assessing potential health risks associated with exposure. This article provides a comprehensive overview of the biological activity of IITP, including its toxicity, metabolic pathways, and potential health effects.

Chemical Structure and Properties

IITP is characterized by its branched structure, consisting of two iso-octyl and isotridecyl groups attached to a phthalate backbone. This configuration imparts unique physical and chemical properties that influence its biological interactions.

Toxicokinetics

Studies indicate that high molecular weight phthalates, including IITP, are rapidly absorbed and metabolized in the gastrointestinal tract. The primary metabolic pathway involves hydrolysis to form monoesters, which are then excreted primarily through urine . The absorption rate generally decreases with increasing molecular weight, which may limit systemic exposure compared to lower molecular weight analogs .

Acute Toxicity

IITP exhibits low acute toxicity via oral and dermal routes. Animal studies have shown minimal skin and eye irritation, with no significant adverse effects reported at high doses .

Reproductive and Developmental Toxicity

Research on reproductive toxicity is limited; however, existing data suggest that high molecular weight phthalates may have limited effects on reproductive health. A review indicated that long-chain phthalates, including IITP, show minimal developmental impacts on male offspring .

Genotoxicity

IITP has been evaluated for genotoxic potential through various assays. It was found to be non-mutagenic in several bacterial mutation tests, indicating a low likelihood of genotoxicity . However, more comprehensive studies are needed to fully understand its genetic impact.

Liver Toxicity

High molecular weight phthalates are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which has been linked to liver toxicity and carcinogenesis in rodent models . Evidence suggests that repeated exposure to IITP may lead to liver enlargement and increased cell proliferation due to PPARα activation .

Allergic Diseases Correlation

Epidemiological studies have explored the correlation between phthalate exposure and allergic diseases. A significant association was noted between maternal urinary phthalate metabolite levels during pregnancy and increased risks of eczema in children . However, specific data on IITP’s role in such conditions remain sparse.

Data Table: Summary of Biological Activity Findings

| Parameter | Findings |

|---|---|

| Acute Oral Toxicity | Low toxicity; minimal adverse effects reported |

| Skin Irritation | Minimal irritation observed in animal studies; no human sensitization reported |

| Genotoxicity | Non-mutagenic in bacterial assays; low likelihood of genotoxicity |

| Reproductive Toxicity | Limited effects on male offspring; further research needed |

| Liver Effects | Potential for liver toxicity via PPARα activation |

| Allergic Disease Association | Correlation with increased eczema risk in children |

Q & A

Q. How can advanced computational models improve risk assessment of this compound in mixed-exposure scenarios?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating data from coexposure studies with other phthalates or pollutants. Bayesian networks can assess synergistic effects. Validate models with in vivo mixture toxicity data and refine using machine learning algorithms .

Key Considerations for Methodological Rigor

- Data Contradiction Analysis : Use funnel plots to detect publication bias and subgroup analyses to address study design variability .

- Experimental Design : Prioritize factorial designs to test multiple variables (e.g., pH, temperature) simultaneously .

- Source Evaluation : Critically appraise studies using tools like GRADE for evidence quality, noting limitations in older studies lacking modern analytical precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.